An In-depth Technical Guide to the Chemical Properties of 2-Methyl-4-(methylamino)phenol
An In-depth Technical Guide to the Chemical Properties of 2-Methyl-4-(methylamino)phenol
This guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and potential applications of 2-Methyl-4-(methylamino)phenol (CAS 45804-36-2). Given the limited publicly available experimental data for this specific isomer, this document leverages established knowledge of the closely related and industrially significant compound, p-Methylaminophenol (Metol, CAS 150-75-4), to provide scientifically grounded insights and comparative analysis. This approach is intended to offer researchers, scientists, and drug development professionals a robust framework for understanding and working with this compound.
Introduction and Nomenclature
2-Methyl-4-(methylamino)phenol is an aromatic organic compound containing both a phenol and a secondary amine functional group. Its structure is isomeric with the more common 4-(methylamino)phenol, a well-known photographic developer. The strategic placement of the methyl group on the benzene ring ortho to the hydroxyl group is expected to influence its steric and electronic properties, thereby altering its reactivity, solubility, and biological activity compared to its para-substituted counterpart.
Table 1: Compound Identification
| Identifier | 2-Methyl-4-(methylamino)phenol | 4-(Methylamino)phenol (for comparison) |
| IUPAC Name | 2-Methyl-4-(methylamino)phenol | 4-(Methylamino)phenol |
| CAS Number | 45804-36-2[1][] | 150-75-4[3][4] |
| Molecular Formula | C₈H₁₁NO[] | C₇H₉NO[3] |
| Molecular Weight | 137.18 g/mol [] | 123.15 g/mol [4] |
| Synonyms | 4-Methylamino-2-methylphenol | p-Methylaminophenol, N-Methyl-p-aminophenol, Metol[4][5] |
| Sulfate Salt CAS | 35271-57-9 (2:1 salt)[6] | 55-55-0 (2:1 salt)[5] |
Physicochemical Properties
Table 2: Comparison of Physicochemical Properties
| Property | 2-Methyl-4-(methylamino)phenol (Predicted/Computed) | 4-(Methylamino)phenol (Experimental) |
| Appearance | Expected to be an off-white to light-colored crystalline solid | Colorless crystals[4] |
| Melting Point | Not available | 87 °C (decomposes) |
| Boiling Point | Not available | Not available |
| Solubility | Expected to have moderate solubility in water and good solubility in polar organic solvents. | Soluble in water and organic solvents[4] |
| XLogP3 | 1.3 (Computed) | 0.4 (Computed) |
| Hydrogen Bond Donor Count | 2 (Computed) | 2 (Computed)[4] |
| Hydrogen Bond Acceptor Count | 2 (Computed) | 2 (Computed)[4] |
| pKa | Not available | ~10.2 (phenolic proton) |
The ortho-methyl group in 2-Methyl-4-(methylamino)phenol likely introduces steric hindrance around the hydroxyl group, which may affect its hydrogen bonding capabilities and crystal packing, leading to a different melting point and solubility profile compared to the para-isomer. The computed XLogP3 value suggests it is slightly more lipophilic than its isomer.
Synthesis and Manufacturing
A definitive, published industrial synthesis for 2-Methyl-4-(methylamino)phenol is not widely documented. However, a plausible and efficient synthetic route can be designed based on established organic chemistry principles. A common approach for the synthesis of aminophenols involves the reduction of a corresponding nitrophenol.
Proposed Synthesis Pathway
A logical synthetic approach would start from o-cresol (2-methylphenol), proceed through nitration to introduce a nitro group at the para position, followed by reduction of the nitro group to an amine, and finally, selective N-methylation.
Caption: Proposed synthesis of 2-Methyl-4-(methylamino)phenol.
Experimental Protocol: A Representative N-Methylation
The final step, N-methylation of 4-amino-2-methylphenol, is critical. While various methods exist, the Eschweiler-Clarke reaction offers a high-yield, clean, and industrially scalable option that avoids the use of hazardous alkyl halides.
Protocol: Eschweiler-Clarke N-Methylation of 4-Amino-2-methylphenol
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-amino-2-methylphenol (1.0 eq).
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Reagent Addition: Add an excess of formic acid (e.g., 5.0 eq) and formaldehyde (37% aqueous solution, e.g., 3.0 eq).
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Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.
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Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure 2-Methyl-4-(methylamino)phenol.
Analytical Methodologies
The characterization and quantification of 2-Methyl-4-(methylamino)phenol would rely on standard analytical techniques used for phenols and aromatic amines.
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High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative analysis due to its high resolution and sensitivity. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) would be suitable. Detection can be achieved using a UV detector, typically in the range of 270-290 nm.
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Gas Chromatography-Mass Spectrometry (GC-MS): For volatile samples or after derivatization, GC-MS can provide both separation and structural information. Derivatization of the polar hydroxyl and amine groups may be necessary to improve peak shape and thermal stability.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structural elucidation of the synthesized compound, confirming the positions of the methyl, hydroxyl, and methylamino groups on the aromatic ring.
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Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the O-H stretch of the phenol, the N-H stretch of the secondary amine, and C-H and C=C stretches of the aromatic ring.
Applications and Mechanism of Action
While specific applications for 2-Methyl-4-(methylamino)phenol are not extensively documented, its structural similarity to p-Methylaminophenol suggests its utility in similar fields, primarily as a reducing agent and a dye intermediate.
Potential Applications
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Hair Dyes: As an aromatic amine, it can function as a "coupler" or "developer" in oxidative hair dye formulations. In the presence of an oxidizing agent (like hydrogen peroxide) and a primary intermediate (a "base"), it would polymerize to form stable, colored molecules within the hair shaft.
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Photographic Developers: Like Metol, it could act as a reducing agent to convert silver halides in exposed photographic emulsions to metallic silver, thus developing the latent image. The ortho-methyl group may modulate its developing activity and the resulting image tone.
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Corrosion Inhibitors: Aromatic amines and phenols are known to inhibit corrosion of metals, and this compound could find use in such applications.[3]
-
Synthesis Intermediate: It can serve as a building block for the synthesis of more complex molecules in the pharmaceutical and specialty chemical industries.
Mechanism of Action in Oxidative Systems
In applications like hair dyeing or photographic development, the primary mechanism involves the oxidation of the phenol. The electron-donating hydroxyl and methylamino groups make the aromatic ring highly susceptible to oxidation.
Caption: Generalized oxidation pathway in a dye or developer system.
The oxidation process typically proceeds through a phenoxyl radical to a reactive quinone-imine species. This intermediate can then undergo further reactions, such as coupling with other molecules to form dyes or reducing metal ions.
Safety and Toxicology
Specific toxicological data for 2-Methyl-4-(methylamino)phenol is not available. However, based on the data for related aminophenols and the safety data sheet for "2-(METHYLAMINO) PHENOL SULPHATE", the following hazards should be anticipated[7]:
-
Acute Toxicity: Likely harmful if swallowed or in contact with skin.[7]
-
Skin and Eye Irritation: Expected to cause skin irritation and potentially serious eye damage.[7]
-
Sensitization: Aromatic amines are known skin sensitizers, and this compound may cause an allergic skin reaction upon repeated contact. p-Methylaminophenol is a known sensitizer.[3]
Handling Precautions:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Wash hands thoroughly after handling.
Conclusion
2-Methyl-4-(methylamino)phenol is a compound with significant potential in applications where controlled redox activity and aromatic amine chemistry are required. While a comprehensive experimental dataset is yet to be established in public literature, its chemical properties can be reasonably inferred from its structure and comparison with its well-studied isomer, p-Methylaminophenol. The synthetic and analytical frameworks provided in this guide offer a solid foundation for researchers to produce, purify, and characterize this molecule, paving the way for its further investigation and potential application in materials science, dye chemistry, and organic synthesis. As with any chemical with limited toxicological data, strict adherence to safety protocols is paramount.
References
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Chemkits.eu. (n.d.). Metol, 4-(Methylamino)phenol hemisulfate salt, 99.0+%. Retrieved from [Link]
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ResearchGate. (2013). Synthesis of 2-{(Z)-[(4-methylphenyl)imino]methyl}phenol Schiff base. Retrieved from [Link]
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Pharos. (n.d.). Phenol, 2-methyl-4-(methylamino)-, sulfate (2:1) (salt). Retrieved from [Link]
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National Industrial Chemicals Notification and Assessment Scheme. (2015, February 13). p-Methylaminophenol and its sulfate: Human health tier II assessment. Retrieved from [Link]
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PubChem. (n.d.). n-Methyl-p-aminophenol. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1986, September). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Retrieved from [Link]
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Autech Industry Co., Ltd. (2018, December 26). 2-Ethyl-4-methylimidazole, CAS 931-36-2, Imidazole Curing Agent. Retrieved from [Link]
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